molecular formula C8H8OS B7884717 4-(2-THIENYL)BUT-3-EN-2-ONE

4-(2-THIENYL)BUT-3-EN-2-ONE

Cat. No.: B7884717
M. Wt: 152.22 g/mol
InChI Key: CIMALVIHZVKKPE-UHFFFAOYSA-N
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Description

4-(2-THIENYL)BUT-3-EN-2-ONE is an organic compound featuring a thiophene ring attached to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-THIENYL)BUT-3-EN-2-ONE typically involves the reaction of thiophene derivatives with appropriate butenone precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, where thiophene is coupled with a butenone derivative under mild conditions . Another approach involves the use of sulfur-containing reagents to introduce the thiophene ring into the butenone structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more economically viable .

Comparison with Similar Compounds

  • 4(2-Thienyl)butyric acid
  • 4(2-Thienyl)butan-2-one
  • Thiophene-2-carboxaldehyde

Comparison: 4-(2-THIENYL)BUT-3-EN-2-ONE is unique due to the presence of both a thiophene ring and a butenone moiety, which imparts distinct reactivity and properties compared to its analogs. For instance, 4(2-Thienyl)butyric acid lacks the conjugated double bond present in this compound, affecting its chemical behavior and applications .

Biological Activity

4-(2-Thienyl)but-3-en-2-one, an organic compound with the molecular formula C₈H₈OS and CAS number 874-83-9, has garnered attention in various fields of research due to its unique structure and potential biological activities. This compound features a thienyl group attached to a butenone moiety, which contributes to its chemical reactivity and interaction with biological systems.

Chemical Structure and Properties

The structure of this compound includes:

  • A thienyl group , which enhances its electronic properties.
  • A butenone moiety , characterized by a conjugated double bond system.

These structural features are crucial for the compound's biological activity, influencing its interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity, particularly against various bacteria and fungi. It likely interferes with bacterial cell wall synthesis, preventing the formation of protective barriers essential for bacterial survival.
  • Antifungal Activity : Derivatives of this compound have been synthesized and tested for their antifungal properties. For example, compounds such as 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles have shown promising results in inhibiting fungal growth.
  • Potential in Medicinal Chemistry : The compound serves as a lead structure for drug development due to its diverse biological activities. Its derivatives can be modified to enhance efficacy and selectivity against specific pathogens.

While detailed mechanisms of action for this compound are still under investigation, preliminary findings suggest that it may disrupt cellular processes in microorganisms by:

  • Inhibiting cell wall synthesis.
  • Modulating enzyme activity through interactions with specific molecular targets.

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be enhanced by comparing it to structurally similar compounds:

Compound NameStructure TypeUnique Features
4-(Furyl)but-3-en-2-oneFuran derivativeExhibits different electronic properties due to furan ring.
4-(Benzothienyl)but-3-en-2-oneBenzothiopheneIncreased stability and varied biological activity.
4-(Pyridyl)but-3-en-2-onePyridine derivativeEnhanced solubility and potential as a ligand in coordination chemistry.

These comparisons highlight how variations in heterocyclic groups influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism involved interference with bacterial cell wall synthesis, leading to cell lysis.
  • Synthesis and Screening : Research focused on synthesizing organotin derivatives of 4-(2-Thienyl)butyric acid showed promising antifungal properties. These derivatives were effective against common fungal pathogens, suggesting potential applications in antifungal drug development.

Properties

IUPAC Name

4-thiophen-2-ylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMALVIHZVKKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310167
Record name 4-(2-Thienyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-83-9
Record name 4-(2-Thienyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Thienyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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